molecular formula C11H20ClNO2 B1477310 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one CAS No. 2090269-71-7

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one

Cat. No.: B1477310
CAS No.: 2090269-71-7
M. Wt: 233.73 g/mol
InChI Key: BQVAJWMZYJBTTA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one is a ketone derivative featuring a piperidine ring substituted at the 4-position with hydroxymethyl and methyl groups. The butanone backbone includes a chlorine atom at position 2 and a piperidin-1-yl moiety at position 1.

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-9(12)10(15)13-6-4-11(2,8-14)5-7-13/h9,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVAJWMZYJBTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)(C)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one is an organic compound notable for its structural features, including a chloro group and a hydroxymethyl-substituted piperidine ring. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]butan-1-one
  • Molecular Formula : C10_{10}H18_{18}ClNO2_2
  • Molecular Weight : 233.73 g/mol
  • CAS Number : 2090269-71-7
  • InChI Key : BQVAJWMZYJBTTA-UHFFFAOYSA-N

The biological activity of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one can be attributed to its interaction with various molecular targets. The chloro group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate enzyme activity and receptor functions, leading to diverse biological effects, particularly in the central nervous system (CNS).

1. Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit neuropharmacological activities. The piperidine moiety is known for its role in CNS-targeting drugs. Studies have shown that derivatives of piperidine can act as:

  • Dopamine Receptor Modulators : Influencing dopamine pathways, which are crucial for mood regulation and motor control.
  • Serotonin Receptor Agonists : Potentially affecting mood and anxiety levels.

2. Antioxidant Properties

Preliminary studies suggest that the presence of hydroxymethyl groups can enhance the antioxidant capacity of compounds, which may protect against oxidative stress in biological systems. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

Study on Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including compounds similar to 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one. It was found that modifications at the piperidine nitrogen significantly influenced binding affinity to dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

Antioxidant Activity Assessment

Research conducted by Zhang et al. (2023) evaluated the antioxidant properties of various piperidine derivatives. The study concluded that compounds with hydroxymethyl groups exhibited enhanced free radical scavenging abilities, indicating a potential therapeutic role in managing oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
2-Chloro-1-(4-hydroxy-4-methylpiperidin-1-yl)butan-1-oneStructureAntidepressant effects
2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-oneStructureCNS stimulant properties
2-Chloro-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butan-1-oneStructureAntimicrobial activity

Scientific Research Applications

Research indicates that derivatives of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one may exhibit significant biological activities, particularly in the following areas:

Antitumor Activity

In vitro studies have shown that compounds structurally similar to 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one can inhibit the growth of various cancer cell lines. Mechanisms include the induction of apoptosis and modulation of cell cycle progression.

Analgesic Properties

Some derivatives have been investigated for their potential as analgesics, with research indicating interaction with opioid receptors. This suggests that the compound could be developed into effective pain management therapies.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one with biological targets. These studies provide insights into binding affinities and interaction sites with proteins involved in signaling pathways relevant to cancer and other diseases. Such computational analyses are crucial for rational drug design.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

Study Focus Findings
Antitumor EfficacyDerivatives inhibited growth in cancer cell lines; mechanisms involve apoptosis induction.
Analgesic MechanismsRelated compounds showed interaction with opioid receptors, indicating potential for pain relief.
Molecular DockingInsights gained into binding interactions with SHP2 protein, relevant for signaling pathways in diseases.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Piperazine-Based Analogues

2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one (CAS: 2097981-15-0)
  • Structural Differences :
    • Heterocycle : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound.
    • Substituents : Cyclopropylmethyl group at the 4-position of piperazine vs. hydroxymethyl and methyl groups on piperidine.
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
  • Structural Differences :
    • Piperidine Substitution : 4-Hydroxy and 4-(4-chlorophenyl) groups vs. hydroxymethyl and methyl in the target.
    • Additional Aromaticity : A 4-fluorophenyl ketone substituent absent in the target.
  • Aromatic chlorophenyl and fluorophenyl groups may confer distinct binding affinities to serotonin or dopamine receptors, as seen in related antipsychotic agents .

Piperidine Derivatives with Aromatic Moieties

1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one Hydrochloride
  • Structural Differences: Backbone: Additional 2-hydroxy group on butanone absent in the target. Substituents: Phenylpiperazine and fluorophenyl groups vs. the target’s simpler piperidine substituents.
  • Implications :
    • The 2-hydroxy group may participate in intramolecular hydrogen bonding, affecting conformational flexibility.
    • The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one (CAS: 39512-57-7)
  • Structural Differences :
    • Aromatic Systems : Pyridin-4-yl ketone and 2-chlorophenyl-piperazine substituents.
    • Heterocycle : Piperazine instead of piperidine.
  • Implications :
    • Pyridine’s electron-withdrawing nature may reduce basicity compared to aliphatic ketones.
    • The 2-chlorophenyl group could enhance interactions with hydrophobic binding pockets in enzyme targets .

Comparative Analysis Table

Compound Name Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one Piperidine 4-hydroxymethyl, 4-methyl C₁₂H₂₁ClN₂O₂ 260.76 Hydroxymethyl enhances hydrophilicity
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one Piperazine 4-cyclopropylmethyl C₁₂H₂₁ClN₂O 244.76 Lipophilic cyclopropylmethyl group
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Piperidine 4-hydroxy, 4-(4-chlorophenyl), 4-fluorophenyl C₂₁H₂₃ClFNO₂ 397.87 Dual aromatic systems for receptor binding
1-(4-Fluorophenyl)-2-hydroxy-4-(4-phenylpiperazin-1-yl)butan-1-one HCl Piperazine 2-hydroxy, 4-phenylpiperazine, 4-fluorophenyl C₂₁H₂₅ClFN₃O₂ 429.90 Hydrochloride salt improves solubility
4-[4-(2-Chloro-phenyl)-piperazin-1-yl]-1-pyridin-4-yl-butan-1-one Piperazine 4-(2-chlorophenyl), pyridin-4-yl C₁₉H₂₂ClN₃O 343.86 Pyridine enhances electron deficiency

Key Research Findings and Implications

  • Heterocycle Impact : Piperidine-based compounds (e.g., target molecule and ) may exhibit better CNS penetration due to reduced polarity compared to piperazine derivatives.
  • In contrast, cyclopropylmethyl () or aromatic groups () prioritize lipophilicity or target-specific interactions.
  • Salt Forms : Hydrochloride salts () enhance solubility, a critical consideration for oral bioavailability.

Preparation Methods

Nucleophilic Substitution Approach

One common approach to prepare this compound is through nucleophilic substitution where a suitable piperidine derivative bearing the 4-(hydroxymethyl)-4-methyl substituent acts as a nucleophile to displace a leaving group on a chlorinated butanone precursor.

  • Starting materials: 4-(hydroxymethyl)-4-methylpiperidine and 2-chlorobutanoyl chloride or 2-chlorobutanone derivatives.
  • Reaction conditions: Typically carried out under mild to moderate temperatures in polar aprotic solvents to facilitate substitution.
  • Outcome: Formation of the desired 2-chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon or alkyl halide.

This method benefits from straightforward reaction conditions and the availability of starting materials but requires careful control to avoid side reactions such as over-alkylation or hydrolysis.

Reductive Amination Pathway

Another synthetic route involves reductive amination of a suitable ketone or aldehyde intermediate with 4-(hydroxymethyl)-4-methylpiperidine:

  • The ketone or aldehyde precursor (e.g., 2-chlorobutan-1-one or related compounds) is reacted with the piperidine amine under reductive amination conditions.
  • Reducing agents such as sodium cyanoborohydride or hydrogenation catalysts (Pd/C) are used to facilitate the formation of the secondary amine linkage.
  • This method allows for high selectivity and yields, especially when combined with protecting groups to safeguard the hydroxymethyl functionality during the reaction.

This approach is supported by literature examples of similar piperidine derivatives synthesized via reductive amination, which also allows for subsequent functional group transformations.

Functional Group Transformations and Oxidations

  • Hydroxymethyl groups on the piperidine ring can be introduced or modified via oxidation of methyl groups or reduction of aldehydes.
  • Oxidation methods such as Dess-Martin periodinane oxidation have been employed in related analog syntheses to convert alcohols to ketones or aldehydes, which can then be further functionalized.
  • Sulfonylation and other protecting group strategies are sometimes used to improve selectivity and yield in multi-step syntheses involving complex piperidine derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Nucleophilic Substitution 4-(hydroxymethyl)-4-methylpiperidine, 2-chlorobutanoyl chloride, polar aprotic solvents Simple, direct substitution, readily available reagents Potential side reactions, requires careful control
Reductive Amination 2-chlorobutan-1-one or aldehyde, reducing agent (NaBH3CN, Pd/C) High selectivity, mild conditions, good yields Requires careful protection of hydroxymethyl group
Functional Group Oxidation Dess-Martin periodinane, Swern oxidation Enables introduction/modification of hydroxymethyl group Multi-step, sensitive reagents

Research Findings and Observations

  • The synthesis of 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one is often embedded within broader medicinal chemistry programs focused on piperidine derivatives with biological activity such as analgesic or antitumor properties.
  • Novel synthetic routes are explored to improve yield, stereochemical purity, and scalability, including improved process patents for related piperazine and piperidine compounds that may inform the preparation of this compound.
  • The presence of both chloro and hydroxymethyl functional groups requires careful synthetic planning to avoid undesired side reactions and to maintain functional group integrity throughout the synthesis.
  • Protecting group strategies and selective oxidation/reduction steps are commonly employed to achieve the desired substitution pattern on the piperidine ring.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route includes:

  • Step 1: Reacting a piperidine precursor (e.g., 4-(hydroxymethyl)-4-methylpiperidine) with a chlorinated ketone derivative under alkaline conditions to form the piperidin-1-ylbutan-1-one backbone .
  • Step 2: Purification via recrystallization or column chromatography to isolate the product.

Factors influencing yield:

  • Catalyst choice: Bases like NaOH or K₂CO₃ enhance nucleophilic substitution efficiency .
  • Temperature: Optimal ranges (e.g., 60–80°C) prevent side reactions like hydrolysis of the chloro group .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Conditions
Alkaline nucleophilic72–85>98%DMF, 70°C, 12h
Acid-catalyzed condensation65–7895–97%HCl, CH₂Cl₂, RT, 24h

Advanced: How can researchers address contradictions in stability data under varying pH conditions?

Methodological Answer:
Discrepancies often arise from differences in analytical methods or environmental factors. To resolve these:

  • Controlled stability studies: Conduct parallel experiments at pH 3, 7, and 10, monitoring degradation via HPLC or LC-MS .
  • Kinetic analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) to identify pH-dependent instability trends .

Example findings:

  • Acidic conditions (pH 3): Rapid hydrolysis of the chloro group, forming a hydroxyl derivative .
  • Neutral/basic conditions (pH 7–10): Stable for >72 hours but prone to oxidation at the hydroxymethyl group .

Table 2: Stability Profile at 25°C

pHDegradation PathwayHalf-Life (h)Analytical Method
3Hydrolysis of Cl group4.2LC-MS
7Oxidative degradation68.5HPLC
10Base-catalyzed hydrolysis12.3NMR

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirms the presence of the hydroxymethyl group (δ 3.5–4.0 ppm) and piperidine ring protons (δ 1.2–2.8 ppm) .
    • ¹³C NMR: Identifies the carbonyl carbon (δ 205–210 ppm) and quaternary carbons in the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₂₁ClNO₂⁺ requires m/z 262.1208) .

Advanced: What in vitro models are suitable for studying its interaction with CNS receptors?

Methodological Answer:
Structural analogs (e.g., haloperidol derivatives) suggest potential CNS activity. Recommended models:

  • Dopamine D2 Receptor Binding Assay: Use radiolabeled [³H]-spiperone in transfected HEK293 cells to measure competitive binding affinity .
  • Kinase Inhibition Screening: Assess selectivity against kinases (e.g., JAK3, BTK) using fluorescence-based assays .

Key considerations:

  • Metabolite interference: Pre-incubate with liver microsomes to identify active metabolites .
  • Dose-response curves: Calculate IC₅₀ values to compare potency with reference compounds .

Advanced: How does the hydroxymethyl group influence the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility testing: Use shake-flask method in buffers (pH 1.2–6.8) and simulate intestinal fluid (FaSSIF) .
  • LogP determination: The hydroxymethyl group reduces logP (predicted ~1.8 vs. 2.5 for non-hydroxylated analogs), enhancing aqueous solubility but limiting membrane permeability .

Table 3: Physicochemical Properties

PropertyValueMethod
logP1.78Calculated (ChemAxon)
Aqueous solubility12.4 mg/mLShake-flask (pH 7.4)
Plasma protein binding89%Equilibrium dialysis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one

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